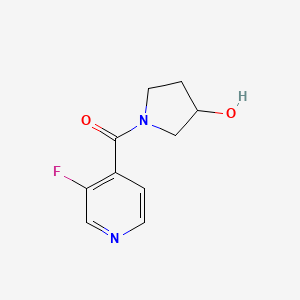![molecular formula C9H16N4 B1466402 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159554-19-4](/img/structure/B1466402.png)
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
説明
The compound “3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . They have shown sub-micromolar potency, high metabolic stability, and selectivity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves a variety of synthetic routes . Two typical methods include cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the synthesis from 2, 3-dichloropyrazine, N2H4•H2O (80%) and 2, 2, 2-trifluoroacetic anhydride through four steps including substitution, acylation, cyclization, and chlorination reactions .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been analyzed using various techniques. For instance, the structure of the compound was confirmed by 1H NMR spectra and mass spectra (MS) recorded on electrospray ionization (ESI) mode . The geometry optimization of the molecular structure was carried out for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines are diverse. For instance, a tele-substitution reaction in a [1,2,4]triazolo[4,3-a]pyrazine system has been discovered . Conditions favoring the tele-substitution pathway were identified, including the use of increased equivalents of the nucleophile or decreased equivalents of base, or the use of softer nucleophiles, less polar solvents, and larger halogens on the electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied. For instance, the structural and spectroscopic properties of a new triazolopyridine derivative are described, with its FTIR spectrum recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .科学的研究の応用
Cancer Therapeutics: Dual c-Met/VEGFR-2 Inhibition
This compound and its derivatives have been studied for their potential as cancer therapeutics . They exhibit inhibitory activities against c-Met/VEGFR-2 kinases, which are critical targets in cancer treatment. The derivatives have shown promising antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells . These compounds could potentially offer a dual-targeted approach to cancer therapy, aiming to reduce the likelihood of drug resistance.
Medicinal Chemistry: Antiproliferative Activities
In medicinal chemistry, these derivatives are evaluated for their antiproliferative activities in vitro. The most promising compounds have demonstrated excellent antiproliferative activities with low IC50 values, indicating their effectiveness at inhibiting cancer cell growth . This suggests their potential use in developing new antitumor drugs with high selectivity and specificity, leading to less toxicity and side effects.
Polymer Chemistry: Structural Units in Polymers
The triazolopyrazine derivatives have been incorporated into polymers for use in solar cells. Their unique structural properties make them suitable for this application, potentially improving the efficiency and stability of solar cells . This application demonstrates the versatility of the compound beyond pharmaceuticals, extending into materials science.
Neuropharmacology: GABA A Modulation
These compounds have also been explored for their GABA A modulating activity . GABA A receptors are pivotal in the central nervous system, and modulating their activity can have therapeutic implications for neurological disorders . The triazolopyrazine derivatives could contribute to the development of new treatments for conditions such as anxiety and epilepsy.
Enzyme Inhibition: BACE-1 Inhibition
Another significant application is in the field of enzyme inhibition, where these derivatives have shown activity against β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, implicated in Alzheimer’s disease . Inhibiting BACE-1 could lead to new approaches in treating or preventing Alzheimer’s disease.
Antibacterial Agents: Synthesis and Activity
Lastly, the synthesis and antibacterial activity of novel triazolopyrazine derivatives have been investigated. These studies aim to develop new antibacterial agents that can address the growing issue of antibiotic resistance . The research into these derivatives could lead to the discovery of new antibiotics with unique mechanisms of action.
作用機序
Target of Action
The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.
Mode of Action
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.
Result of Action
The result of the action of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.
将来の方向性
The [1,2,4]triazolo[4,3-a]pyrazines have shown promise in various applications, particularly in medicinal chemistry . They have been identified as potential inhibitors of IDO1, a promising target in cancer immunotherapy . Future research may focus on further optimizing these compounds for improved potency and selectivity . Additionally, these compounds have potential applications in the development of new materials, such as polymers for use in solar cells .
特性
IUPAC Name |
3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGYOONMGVOMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



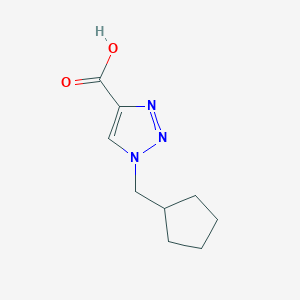
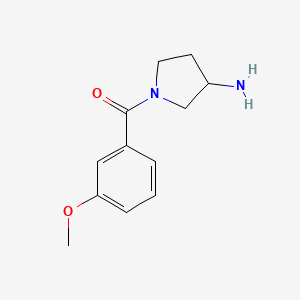
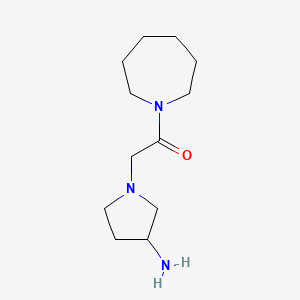
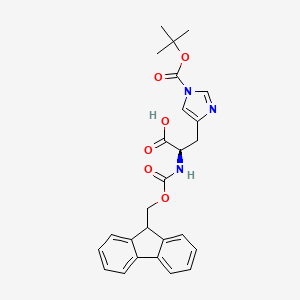
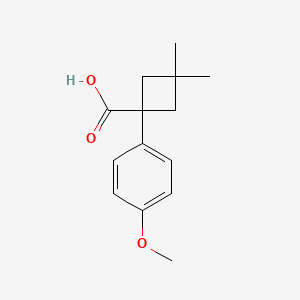
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
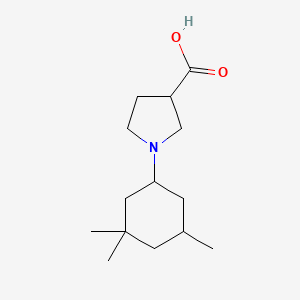
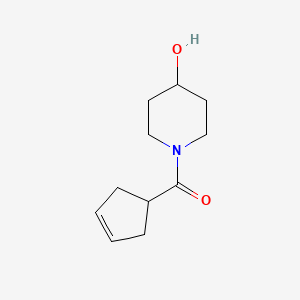
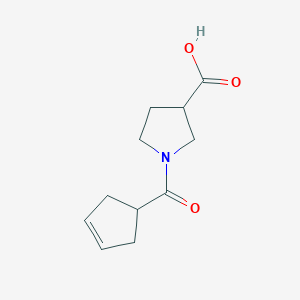
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
